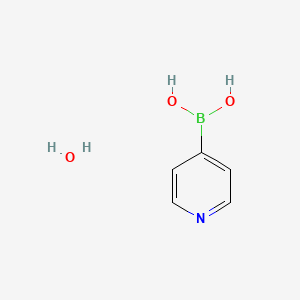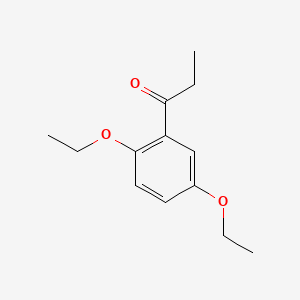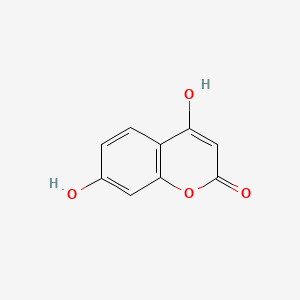
4,7-Dihydroxycoumarin
概要
説明
4,7-Dihydroxycoumarin, also known as 4,7-Dihydroxy-2H-1-benzopyran-2-one , is a hydroxycoumarin . It is an active lactone present in plants such as Daphne Korean Nakai . Coumarins represent a broad class of compounds with pronounced pharmacological properties and therapeutic potential .
Synthesis Analysis
The synthesis of 4,7-Dihydroxycoumarin derivatives has been studied extensively. For instance, the antiradical capacity of two newly synthesized 4,7-dihydroxycoumarin derivatives was examined using Electron Paramagnetic Resonance (EPR) Spectroscopy and Density Functional Theory (DFT) . Another study discussed the influence of various Lewis acids on the reaction and explored the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins .Molecular Structure Analysis
The molecular structure of 4,7-Dihydroxycoumarin has been analyzed using various spectroscopic techniques, including IR and NMR spectroscopies . The effect of pH on the acid–base equilibria is separately discussed and the predominant species at the physiological pH were determined .Chemical Reactions Analysis
The degradation mechanisms of 4,7-Dihydroxycoumarin derivatives have been studied in advanced oxidation processes . The kinetic DFT study showed that all investigated compounds reacted with HO • via HAT/PCET and SPLET mechanisms .科学的研究の応用
Advanced Oxidation Processes
4,7-Dihydroxycoumarin derivatives have been used in advanced oxidation processes (AOPs). The degradation mechanisms of these compounds under AOP conditions were examined using electron paramagnetic resonance (EPR) spectroscopy and a quantum mechanical approach based on density functional theory (DFT) .
Antiradical Activity
The antiradical capacity of 4,7-dihydroxycoumarin derivatives has been studied. These compounds have shown significant reduction in the amount of HO • radicals present in the reaction system under physiological conditions .
Fluorescent Probes
Some dihydroxycoumarins, including 4,7-Dihydroxycoumarin, have been used as fluorescent probes for the detection and quantitative determination of 4-hydroxy-TEMPO radicals in an aqueous solution .
DPPH Radical Scavenging
4,7-Dihydroxycoumarin derivatives have been used to estimate antiradical properties towards DPPH radical .
Protection Against DNA Damage
Esculetin, a derivative of 4,7-Dihydroxycoumarin, has been found to be effective in protecting cells against DNA damage induced by oxidative stress .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4,7-dihydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSRKZFPSNZSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173558 | |
| Record name | 2H-1-Benzopyran-2-one, 4,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4,7-Dihydroxy-2H-1-benzopyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032951 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4,7-Dihydroxycoumarin | |
CAS RN |
1983-81-9 | |
| Record name | 4,7-Dihydroxycoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1983-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-2-one, 4,7-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001983819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Dihydroxycoumarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 4,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-Dihydroxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,7-Dihydroxy-2H-1-benzopyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032951 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
282 °C | |
| Record name | 4,7-Dihydroxy-2H-1-benzopyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032951 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the molecular formula and weight of 4,7-Dihydroxycoumarin?
A1: The molecular formula of 4,7-Dihydroxycoumarin is C9H6O4, and its molecular weight is 178.14 g/mol.
Q2: Does the position of the hydroxyl group affect the acidity of hydroxycoumarins?
A2: Yes, the position of the hydroxyl group significantly impacts the acidity of hydroxycoumarins. Research shows that the location influences electron delocalization and solvent-solute interactions in their anionic forms, leading to significant pKa variations [ [] ]. For example, 4-hydroxycoumarin (4-HC) is significantly more acidic than 7-hydroxycoumarin (7-HC).
Q3: Is there a spectroscopic technique to distinguish between different hydroxycoumarin isomers?
A3: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, can differentiate between hydroxycoumarin isomers. [ [] ] successfully correlated experimental and computed 13C NMR shifts of 4,7-Dihydroxycoumarin, demonstrating the technique's utility for structural elucidation.
Q4: What is known about the tautomeric behavior of 4,7-Dihydroxycoumarin?
A4: 4,7-Dihydroxycoumarin, like other 4-hydroxycoumarins, exhibits keto-enol tautomerism. Studies using NMR have confirmed that the 4-hydroxy-2-chromenone tautomeric form is predominant [ [] ]. Additionally, H-D exchange experiments reveal exchange at the C(3) atom of the lactone ring, further highlighting the dynamic nature of this molecule.
Q5: What are the known biological activities of 4,7-Dihydroxycoumarin derivatives?
A5: 4,7-Dihydroxycoumarin derivatives exhibit a range of biological activities, including:
- Antimicrobial: Demonstrated activity against gram-positive bacteria, specifically Bacillus subtilis ATCC 6633. [ [] ]
- Anticancer: Show cytotoxic effects on the MCF-7 breast cancer cell line. [ [] ]
- Anti-HIV: Studies have explored the use of 4,7-dihydroxycoumarin and its derivatives as potential HIV integrase inhibitors. [ [], [] ]
Q6: How do aminophenol modifications impact the biological activity of 4,7-dihydroxycoumarin?
A6: Aminophenol modifications on 4,7-dihydroxycoumarin significantly influence its biological activity. For example, 3-(1-(2-hydroxyphenyl)amino)ethylidene)-2,4-dioxochroman-7-yl acetate exhibited notable cytotoxic activity against HCT-116 cells. [ [] ] These modifications seem to influence interactions with specific biological targets, contributing to the observed activity profiles.
Q7: How does 4,7-Dihydroxycoumarin interact with DNA Gyrase?
A7: While 4,7-Dihydroxycoumarin itself doesn't directly inhibit DNA gyrase, its derivative, clorobiocin, is a potent inhibitor. Clorobiocin, containing a 3-amino-4,7-dihydroxycoumarin moiety, interacts with the B subunit of bacterial gyrase, blocking ATP-dependent DNA supercoiling. [ [] ] This highlights the potential of this scaffold for developing antibacterial agents.
Q8: How is computational chemistry employed in 4,7-Dihydroxycoumarin research?
A8: Computational tools are extensively used to study 4,7-Dihydroxycoumarin and its derivatives. Key applications include:
- Molecular Docking: Predicts binding interactions with target proteins, such as epidermal growth factor receptor (EGFR), estrogen receptor (ER), and progesterone receptor (PR) for anticancer activity. [ [], [] ]
- Density Functional Theory (DFT): Used to evaluate antiradical properties by calculating thermodynamic and kinetic parameters for different radical scavenging mechanisms (HAT, SET-PT, SPLET). [ [], [], [] ]
- QSAR Modeling: Building models to correlate the structure of 4,7-Dihydroxycoumarin derivatives with their biological activity, aiding the design of more potent and selective compounds. [ [] ]
Q9: What is the role of the central linker in the activity of dimeric 4,7-Dihydroxycoumarin derivatives as HIV integrase inhibitors?
A9: The central linker in dimeric 4,7-Dihydroxycoumarin derivatives plays a crucial role in their activity as HIV integrase inhibitors. Studies reveal that an aryl substituent on the central methylene linker is crucial for activity. [ [] ] Increasing the linker's lipophilicity by using extended aromatic systems enhances potency, suggesting the importance of hydrophobic interactions with the target enzyme.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

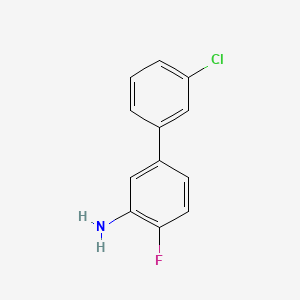
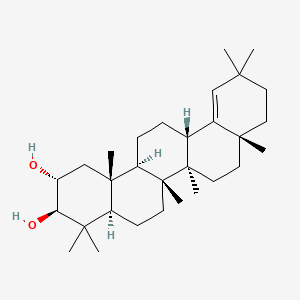
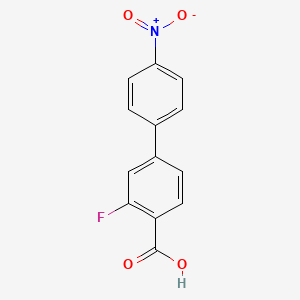
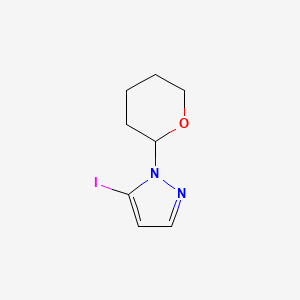
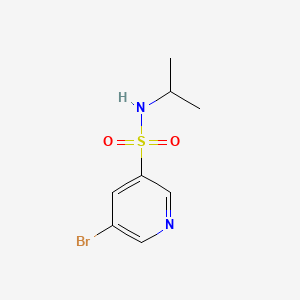
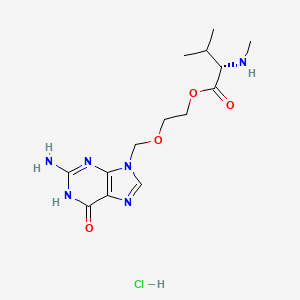

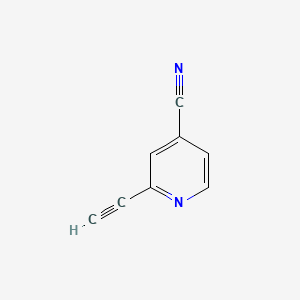
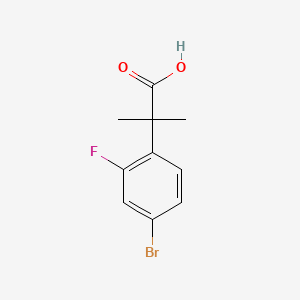
![[(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy-trimethylsilane](/img/structure/B594996.png)
